molecular formula C14H19N3OS B2908039 2-benzoyl-N-cyclohexylhydrazinecarbothioamide CAS No. 26131-20-4

2-benzoyl-N-cyclohexylhydrazinecarbothioamide

Cat. No.: B2908039
CAS No.: 26131-20-4
M. Wt: 277.39
InChI Key: IMPPXPOJRHFOJR-UHFFFAOYSA-N
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Description

2-Benzoyl-N-cyclohexylhydrazinecarbothioamide is a chemical compound with the molecular formula C14H19N3OS. It is known for its unique structure, which includes a benzoyl group, a cyclohexyl group, and a hydrazinecarbothioamide moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-N-cyclohexylhydrazinecarbothioamide typically involves the reaction of benzoyl chloride with N-cyclohexylhydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-N-cyclohexylhydrazinecarbothioamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzoyl-N-cyclohexylhydrazinecarbothioamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce benzoyl and cyclohexyl groups into molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-benzoyl-N-cyclohexylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoyl-N-phenylhydrazinecarbothioamide
  • 2-Benzoyl-N-methylhydrazinecarbothioamide
  • 2-Benzoyl-N-ethylhydrazinecarbothioamide

Uniqueness

2-Benzoyl-N-cyclohexylhydrazinecarbothioamide is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research .

Properties

IUPAC Name

1-benzamido-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c18-13(11-7-3-1-4-8-11)16-17-14(19)15-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,16,18)(H2,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPPXPOJRHFOJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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